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molecular formula C12H11Cl2N3O B8621742 N-(3,4-dichlorophenyl)-6-(methoxymethyl)pyrimidin-4-amine

N-(3,4-dichlorophenyl)-6-(methoxymethyl)pyrimidin-4-amine

Cat. No. B8621742
M. Wt: 284.14 g/mol
InChI Key: UWEQXMXWXGOACZ-UHFFFAOYSA-N
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Patent
US08841301B2

Procedure details

A mixture of 3,4-dichloroaniline (1.328 g, 8.20 mmol) and 4-chloro-6-(methoxymethyl)pyrimidine (0.65 g, 4.10 mmol) in dioxane (20.5 ml) was heated at 100° C. for 54 h, cooled to room temperature and concentrated onto Na2SO4. The residue was purified on silica gel using 50-100% ethyl acetate in hexanes, then 10-15% methanol in ethyl acetate. The desired fractions were concentrated to give a dark brown solid which was triturated with DCM to yield N-(3,4-dichlorophenyl)-6-(methoxymethyl)pyrimidin-4-amine as a brown solid (0.66 g, 57%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.67 (1H, d, J=1.00 Hz), 7.69 (1H, d, J=2.51 Hz), 7.44 (1H, d, J=8.53 Hz), 7.29 (1H, dd, J=8.53, 2.51 Hz), 6.95 (1H, br. s.), 6.81 (1H, d, J=1.00 Hz), 4.45 (1H, d, J=0.50 Hz), 3.50 (2H, s). LCMS: R.T.=0.77; [M+H]+=283.98.
Quantity
1.328 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].Cl[C:11]1[CH:16]=[C:15]([CH2:17][O:18][CH3:19])[N:14]=[CH:13][N:12]=1>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][C:11]2[CH:16]=[C:15]([CH2:17][O:18][CH3:19])[N:14]=[CH:13][N:12]=2)[CH:6]=[CH:7][C:8]=1[Cl:9]

Inputs

Step One
Name
Quantity
1.328 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
0.65 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)COC
Name
Quantity
20.5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto Na2SO4
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel using 50-100% ethyl acetate in hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The desired fractions were concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark brown solid which
CUSTOM
Type
CUSTOM
Details
was triturated with DCM

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NC1=NC=NC(=C1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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